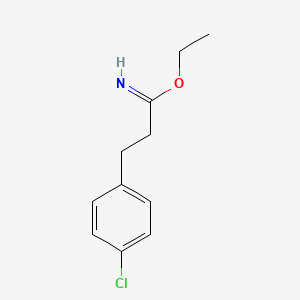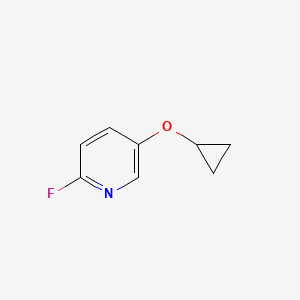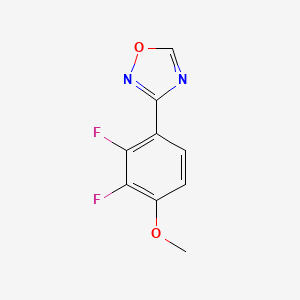
But-2-enedioyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioyl dichloride, also known as fumaryl chloride, is an organic compound with the molecular formula C4H2Cl2O2. It is a reactive compound that can form new compounds through various chemical reactions.
Métodos De Preparación
But-2-enedioyl dichloride can be synthesized through several methods. One common synthetic route involves the reaction of fumaric acid with thionyl chloride. The reaction conditions typically include refluxing the mixture to facilitate the formation of this compound. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
But-2-enedioyl dichloride is a highly reactive compound that can undergo various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form fumaric acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and water. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
But-2-enedioyl dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the fumaryl group into various compounds.
Biology: Its cytotoxic properties make it a potential candidate for cancer research, particularly in studying the effects of cytotoxic agents on cancer cells.
Medicine: Research is ongoing to explore its potential use in cancer treatment due to its ability to induce cell death in cancer cells.
Mecanismo De Acción
The mechanism by which but-2-enedioyl dichloride exerts its effects involves its reactivity with various cellular components. It can react with proteins, nucleic acids, and other biomolecules, leading to cellular damage and cell death. The molecular targets and pathways involved in its cytotoxic effects are still under investigation, but it is believed to interfere with cellular processes essential for cell survival .
Comparación Con Compuestos Similares
But-2-enedioyl dichloride is similar to other acyl chlorides, such as acetyl chloride and benzoyl chloride, in terms of its reactivity and chemical properties its unique structure, containing a double bond between the carbon atoms, distinguishes it from other acyl chlorides
Similar compounds include:
- Acetyl chloride (CH3COCl)
- Benzoyl chloride (C6H5COCl)
- Succinyl chloride (C4H6Cl2O2)
Each of these compounds has its own unique properties and applications, but this compound stands out due to its cytotoxic properties and potential use in cancer research .
Propiedades
IUPAC Name |
but-2-enedioyl dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2/c5-3(7)1-2-4(6)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYYJUJDFKGVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859513 |
Source


|
| Record name | But-2-enedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
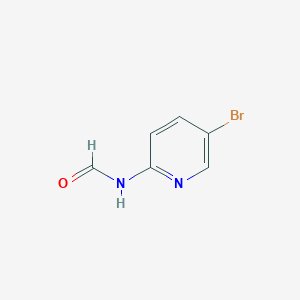
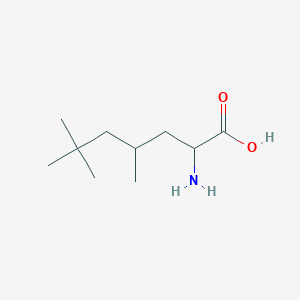
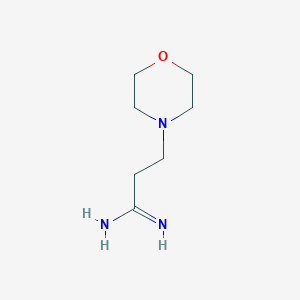
![4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B12441146.png)
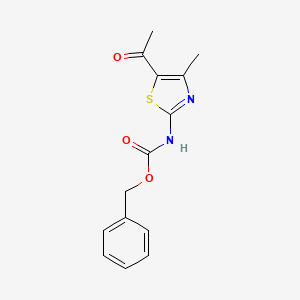
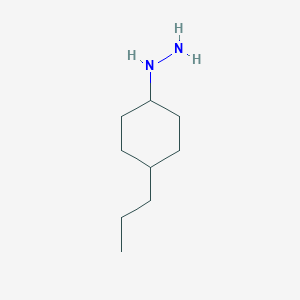
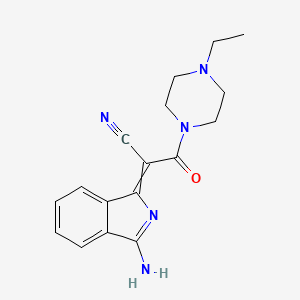
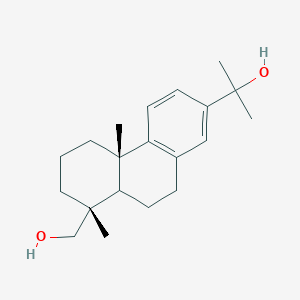
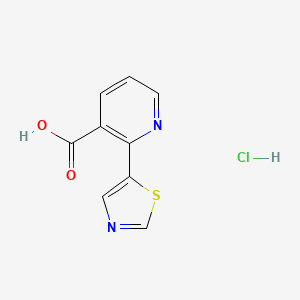
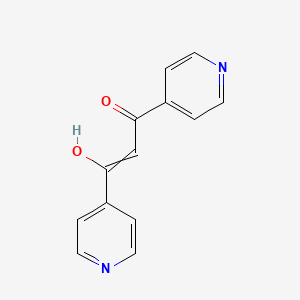
![4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide](/img/structure/B12441178.png)
